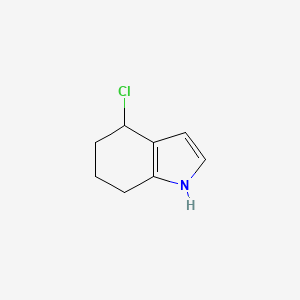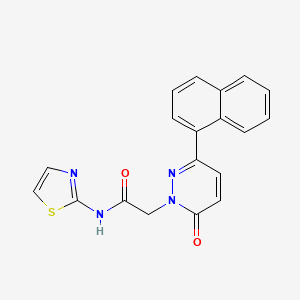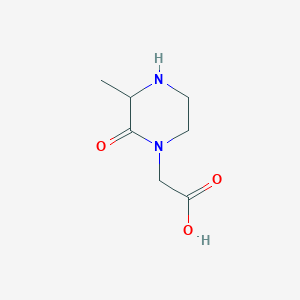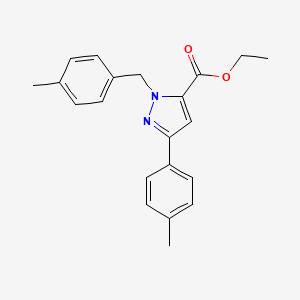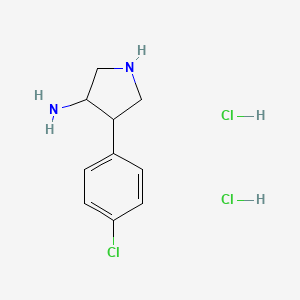
4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H15ClN2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenyl group attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the chlorophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
N-oxide derivatives: Formed through oxidation reactions
Phenyl derivatives: Formed through reduction reactions
Substituted pyrrolidines: Formed through nucleophilic substitution reactions
科学研究应用
4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorophenyl)pyrrolidin-2-one
- 4-(4-Chlorophenyl)pyrrolidin-3-ol
- 4-(4-Chlorophenyl)pyrrolidin-3-carboxylic acid
Uniqueness
4-(4-Chlorophenyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific structural features, such as the presence of the chlorophenyl group and the pyrrolidine ring
属性
分子式 |
C10H15Cl3N2 |
|---|---|
分子量 |
269.6 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12;;/h1-4,9-10,13H,5-6,12H2;2*1H |
InChI 键 |
PEGBHHXNOUEUHP-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1)N)C2=CC=C(C=C2)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


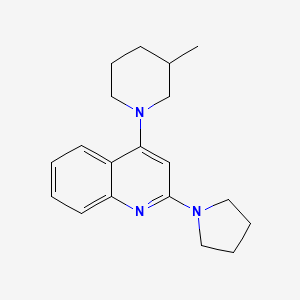
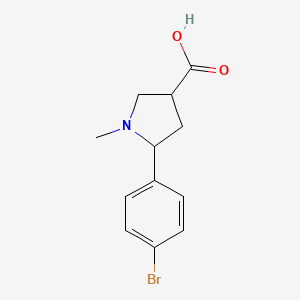
![rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B14866444.png)
![7-methyl-7H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B14866448.png)
![1H-Pyrazolo[3,4-C]pyridin-4-ylmethylamine](/img/structure/B14866467.png)

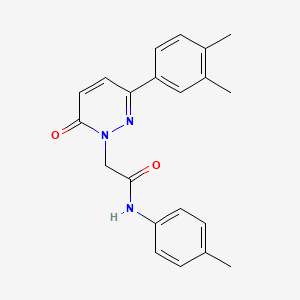
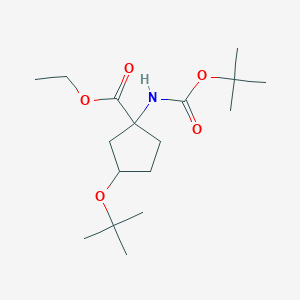
![4-methyl-6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione](/img/structure/B14866485.png)
